molecular formula C8H8ClF2NO2 B2849134 4-(Aminomethyl)-2,5-difluorobenzoic acid;hydrochloride CAS No. 2287273-95-2

4-(Aminomethyl)-2,5-difluorobenzoic acid;hydrochloride

Cat. No.: B2849134
CAS No.: 2287273-95-2
M. Wt: 223.6
InChI Key: RJOLQUFNPFVLEB-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,5-difluorobenzoic acid;hydrochloride is a chemical compound that features a benzoic acid core substituted with aminomethyl and difluoro groups The hydrochloride form indicates the presence of a hydrochloride salt, which often enhances the compound’s solubility and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,5-difluorobenzoic acid;hydrochloride typically involves multi-step organic reactions. One common method starts with the fluorination of a benzoic acid derivative, followed by the introduction of the aminomethyl group. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,5-difluorobenzoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Aminomethyl)-2,5-difluorobenzoic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2,5-difluorobenzoic acid;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with enzymes or receptors, influencing their activity. The difluoro groups may enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Lacks the difluoro substitution, which may affect its reactivity and binding properties.

    2,5-Difluorobenzoic acid: Lacks the aminomethyl group, which limits its applications in biological systems.

    4-(Aminomethyl)-2-fluorobenzoic acid: Contains only one fluorine atom, which may result in different chemical and biological properties.

Uniqueness

4-(Aminomethyl)-2,5-difluorobenzoic acid;hydrochloride is unique due to the combination of aminomethyl and difluoro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(aminomethyl)-2,5-difluorobenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2.ClH/c9-6-2-5(8(12)13)7(10)1-4(6)3-11;/h1-2H,3,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOLQUFNPFVLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)C(=O)O)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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